

Quantitative Data Summary of Celastrol's In Vitro Effects

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Compound Focus: Celastrol

CAS No.: 34157-83-0

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The table below summarizes effective concentrations and key mechanisms of **celastrol** from recent in vitro studies.

| Cell Type / Model | Effective Concentration Range | Key Findings / Mechanisms | Citation |
|---|-------------------------------|---|----------|
| Glioma Cells (U251, U87-MG, C6) | 0.3 - 10 μ M | Induced G2/M phase arrest, apoptosis, and autophagy via ROS/JNK activation and Akt/mTOR inhibition. [1] | |
| Hepatocellular Carcinoma (HepG2) | 2 - 4 μ M | Inhibited proliferation and induced ferroptosis by downregulating GSTM1. [2] | |
| Porcine Granulosa Cells | 0.5 μ M | Regulated cell proliferation and apoptosis; enhanced oocyte maturation. [3] | |
| Mouse Spleen T Lymphocytes & EL-4 Cells | 25 - 200 nM | Inhibited Th17 cell differentiation and related cytokine expression (IL-17A, ROR γ t). [4] | |

| Cell Type / Model | Effective Concentration Range | Key Findings / Mechanisms | Citation |
|---------------------------|-------------------------------|---|----------|
| Primary Mouse Hepatocytes | Information in paper | Improved anti-inflammatory and antioxidant status; induced Sirt1 expression. [5] | |
| Macrophages / Foam Cells | Information in paper | Promoted autophagy via the AMPK/ULK1 pathway, reducing inflammation and lipid accumulation. [6] | |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments investigating **celastrol**'s effects, which you can adapt for your research.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is widely used, as referenced in studies on HCC and glioma cells [2] [1].

- **Cell Line:** Human hepatocellular carcinoma cells (HepG2).
- **Seeding:** Plate cells in 96-well plates at a density of 2×10^4 cells per well.
- **Treatment:** Treat cells with a gradient of **celastrol** concentrations (e.g., 0, 1, 2, 4, 8 μM) for 24 hours. To confirm ferroptosis involvement, co-treat with ferroptosis inhibitors like Ferrostatin-1 (Fer-1, 10 μM), Deferoxamine (DFO, 100 μM), or N-acetylcysteine (NAC, 5 mM).
- **Viability Measurement:** Add 10 μL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C.
- **Data Analysis:** Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control (DMSO-treated) group.

Th17 Cell Differentiation and Analysis

This protocol outlines the process for evaluating **celastrol**'s immunomodulatory effects [4].

- **Cell Preparation:** Isolate mouse spleen T lymphocytes or use the EL-4 murine T lymphocyte cell line.
- **Differentiation Culture:** Culture cells in plates coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) under Th17-polarizing conditions using cytokines: IL-6 (20 ng/mL), TGF-β (2 ng/mL), IL-1β (10 ng/mL), and IL-23 (10 ng/mL).
- **Celastrol Treatment:** Add **celastrol** (25, 50, 100, 200 nM) to the culture medium. Include a DMSO vehicle control.
- **Flow Cytometry Analysis:** After 3-4 days of culture, stimulate cells with PMA/ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours. Harvest cells, stain for surface markers (e.g., CD4), then fix, permeabilize, and stain intracellularly for IL-17A and the transcription factor RORγt. Analyze using flow cytometry.

Ferroptosis Characterization Assays

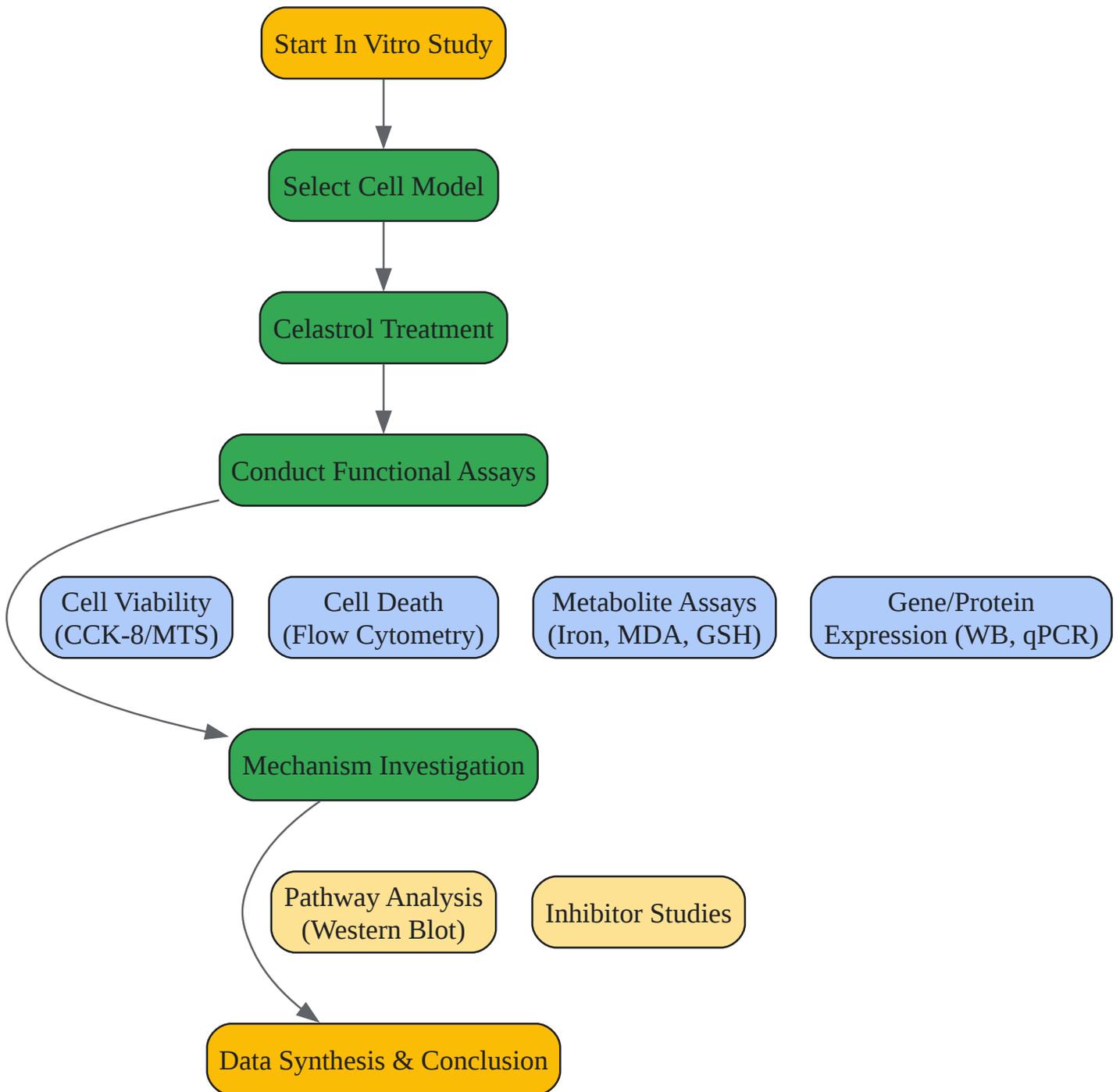
These methods are used to confirm and quantify ferroptosis, as applied in HCC studies [2].

- **Cell Treatment:** Treat HepG2 cells with **celastrol** (2 µM or 4 µM) for 24 hours. Use ferroptosis inducers (e.g., 10 µM Erastin or RSL3) and inhibitors as controls.
- **Iron Assay:** Lyse cells and use a commercial iron assay kit. Mix lysates with an iron chromogenic agent, incubate, and measure the absorbance at 520 nm. Iron content is quantified against a standard curve and normalized to protein concentration.
- **Lipid Peroxidation Measurement (MDA Assay):** Detect malondialdehyde (MDA), a byproduct of lipid peroxidation, using a thiobarbituric acid (TBA) reactive substances assay. Measure the absorbance of the resulting pink product and calculate MDA concentration via a standard curve.
- **GSH-Px Activity Assay:** Assess glutathione peroxidase (GSH-Px) activity in cell lysates using a detection kit. The kit typically measures the rate of NADPH oxidation, which is proportional to GSH-Px activity, by tracking the decrease in absorbance at 340 nm.

Experimental Workflow and Signaling Pathways

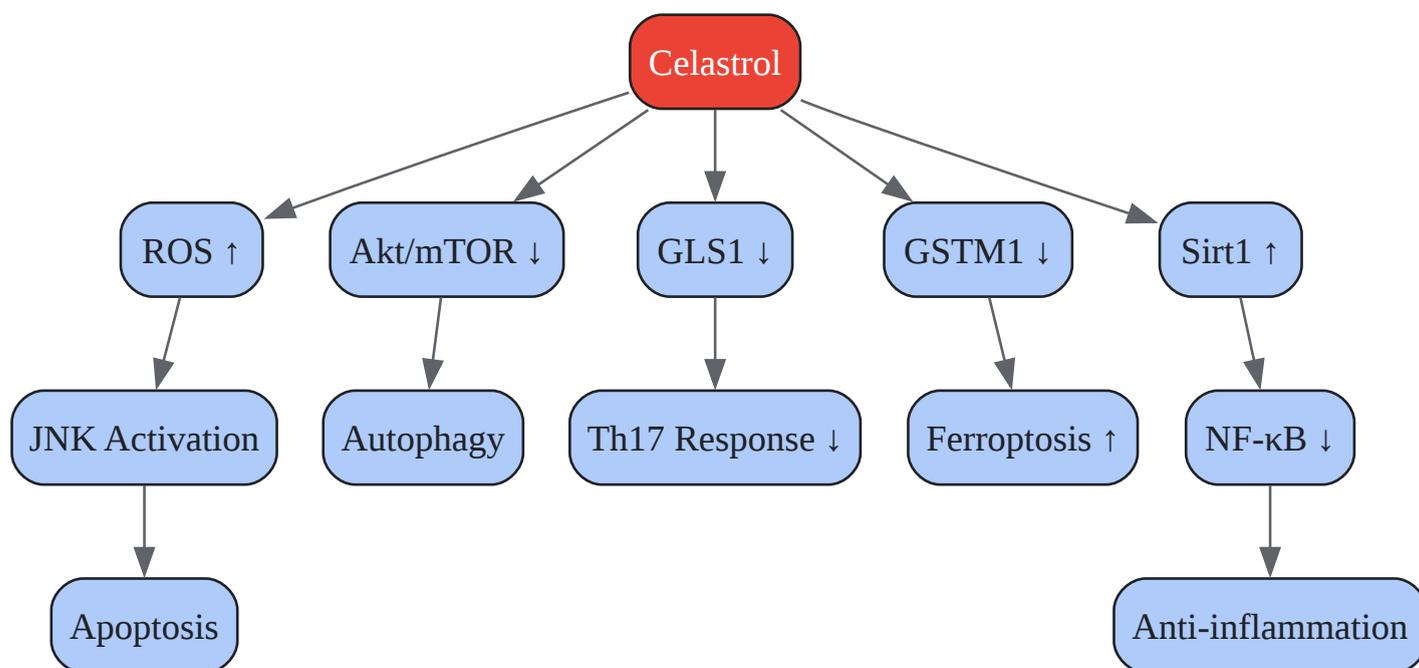
To help you visualize the core experimental workflows and mechanisms of action, the following diagrams summarize the key processes.

Diagram 1: Core In Vitro Workflow for Celastrol Studies



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Diagram 2: Key Signaling Pathways Modulated by Celastrol



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Critical Considerations for Experimental Design

To ensure successful and reliable experiments with **celastrol**, please consider the following points:

- **Solubility and Vehicle:** **Celastrol** has poor aqueous solubility [7]. It is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM), which should then be diluted in the culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) with a vehicle control included in all experiments.
- **Narrow Therapeutic Window:** The efficacy and toxicity of **celastrol** are highly concentration-dependent [7]. It is crucial to conduct a thorough dose-response analysis for each new cell line or experimental model, as effective doses can vary significantly.
- **Mechanism Confirmation:** Always use specific pharmacological inhibitors or genetic approaches (e.g., siRNA) to confirm the involvement of a proposed pathway. For example, the ROS inhibitor NAC can be used to validate the role of oxidative stress [1].
- **Combination Therapy:** Consider exploring **celastrol** in combination with other drugs. Research indicates that lower, less toxic doses of **celastrol** can synergize with other agents to achieve enhanced therapeutic effects [7].

I hope these detailed application notes and protocols provide a solid foundation for your research on **celastrol**. Should you require further details on a specific model or assay, please feel free to ask.

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